3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Organic Synthesis Medicinal Chemistry Procurement

3-Chloro-5-fluoro-4-methoxyphenylboronic acid (CAS 1451392-04-3) is a halogenated arylboronic acid building block defined by a distinctive 3-chloro, 5-fluoro, 4-methoxy substitution pattern on its phenyl ring. With a molecular formula of C₇H₇BClFO₃ and a molecular weight of 204.39 g/mol , this compound is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the construction of complex biaryl architectures in medicinal chemistry and agrochemical research.

Molecular Formula C7H7BClFO3
Molecular Weight 204.39 g/mol
CAS No. 1451392-04-3
Cat. No. B1456076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-4-methoxyphenylboronic acid
CAS1451392-04-3
Molecular FormulaC7H7BClFO3
Molecular Weight204.39 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)Cl)OC)F)(O)O
InChIInChI=1S/C7H7BClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3
InChIKeyDGIMNBNEOUYRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-fluoro-4-methoxyphenylboronic Acid (CAS 1451392-04-3): A Strategic Suzuki-Miyaura Building Block


3-Chloro-5-fluoro-4-methoxyphenylboronic acid (CAS 1451392-04-3) is a halogenated arylboronic acid building block defined by a distinctive 3-chloro, 5-fluoro, 4-methoxy substitution pattern on its phenyl ring [1]. With a molecular formula of C₇H₇BClFO₃ and a molecular weight of 204.39 g/mol [2], this compound is primarily employed as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the construction of complex biaryl architectures in medicinal chemistry and agrochemical research . Its value proposition rests on the unique electronic and steric profile conferred by its specific regioisomeric arrangement of substituents.

Why 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid Cannot Be Replaced by a Generic Arylboronic Acid


A strategic procurement decision cannot rely on the interchangeability of phenylboronic acids based solely on the presence of a boronic acid functional group. The 3-chloro-5-fluoro-4-methoxy substitution pattern generates a unique combination of electron-withdrawing and electron-donating effects that directly modulate the reactivity of the boronic acid in the transmetallation step of the Suzuki-Miyaura catalytic cycle [1]. Substituting this compound with a close analog such as 3-chloro-4-methoxyphenylboronic acid (lacking the 5-fluoro group) or 3-chloro-5-fluorophenylboronic acid (lacking the 4-methoxy group) fundamentally alters the electronic density on the phenyl ring, which can lead to significantly different coupling yields, selectivity, and the stability of the final biaryl product's conformation [2]. The quantitative evidence below demonstrates that these differences are measurable and have concrete consequences for downstream synthesis and procurement.

Quantitative Differentiation Guide for 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid Procurement


Commercial Availability at High Purity (≥98%) Compared to Closely Related Analogs

Procurement value is directly tied to the maximum guaranteed purity available for a given building block. 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is commercially available from multiple reputable vendors with a certified purity of 98% . This level of purity is notably higher than the standard 95% purity commonly offered for its closest commercially available regioisomer, 3-chloro-4-fluoro-5-methoxyphenylboronic acid (CAS 1379466-82-6), which is typically listed at 97% . For precision synthesis campaigns aiming to minimize impurities in final target compounds, this 1% absolute purity difference can represent a significant reduction in the burden of byproduct purification.

Organic Synthesis Medicinal Chemistry Procurement

Unique Regioisomeric Substitution Pattern Offering Distinctive Hydrogen Bonding Potential

The specific arrangement of substituents on the phenyl ring dictates the molecule's capacity for intermolecular interactions. 3-Chloro-5-fluoro-4-methoxyphenylboronic acid has a computed hydrogen bond donor count of 2 and an acceptor count of 4, resulting in a topological polar surface area (TPSA) of 49.7 Ų [1]. In contrast, an analog lacking the chloro substituent, such as 3-fluoro-4-methoxyphenylboronic acid (CAS 149507-26-6), has a hydrogen bond donor count of 2, an acceptor count of 3, and a lower TPSA of 38.7 Ų [2]. The additional halogen bond acceptor capability of the chloro group in the target compound can be crucial for enhancing binding affinity in biological targets or for directing crystal packing in materials science applications. This difference is inherent to the regioisomeric structure and cannot be replicated by a mono-halogenated analog.

Medicinal Chemistry Drug Design Molecular Properties

Enhanced Metabolic Stability Inferred from the Polyhalogenated Phenyl Motif

A key challenge in drug discovery is the oxidative metabolism of phenyl rings by cytochrome P450 enzymes. The strategic incorporation of both a chlorine and fluorine atom at metabolically labile positions (para- and meta- to the methoxy group) is a well-established medicinal chemistry tactic to block such metabolism [1]. 3-Chloro-5-fluoro-4-methoxyphenylboronic acid, by embedding this dual-halogen shield within the building block, directly transfers this protective effect to the biaryl products formed via Suzuki coupling. In contrast, using a simpler analog like 4-methoxyphenylboronic acid, which lacks any halogen blockade, produces a biaryl metabolite that would be significantly more vulnerable to oxidative degradation. While a direct in vitro microsomal stability assay for the products of this precise building block was not available in the public domain, the class-level inference based on extensive structure-metabolism relationship (SMR) studies provides strong supporting evidence for its selection in lead optimization programs aiming to improve metabolic half-life [2].

Drug Metabolism Pharmacokinetics Lead Optimization

High-Impact Application Scenarios for 3-Chloro-5-fluoro-4-methoxyphenylboronic Acid


Synthesis of Lead Candidates Requiring a Built-In Metabolic Shield

Medicinal chemistry teams focused on lead optimization can directly leverage this building block as a 'pre-optimized' Suzuki-coupling partner. By incorporating it into a library of biaryl compounds, researchers immediately address a key SMR principle: the blocking of metabolic soft spots through halogenation. This is a strategic application derived directly from the class-level inference discussed in Section 3, where the dual-halogen pattern offers a key advantage over simple methoxyphenylboronic acid analogs for enhancing metabolic stability [1].

Precision Synthesis Requiring High-Purity (>98%) Building Blocks for Late-Stage Functionalization

Process chemists scaling up a route that features a late-stage Suzuki coupling must prioritize building blocks with the highest commercially available purity to ensure final active pharmaceutical ingredient (API) specifications are met. The 98% purity at which this compound is available makes it a more attractive choice than the 97% purity offered for its closest regioisomeric analog, as documented in the purity comparison in Section 3 . This choice minimizes the risk of generating difficult-to-remove impurities in the final step, de-risking the procurement decision.

Designing Biologically Active Molecules with an Enhanced Hydrogen-Bonding Profile

In structure-based drug design, maximizing enthalpic interactions is paramount. The unique regioisomeric arrangement of this building block, which provides a larger polar surface area and an additional hydrogen bond acceptor site compared to analogs lacking the chloro substituent (as quantified in Section 3), can be a decisive factor for improving target binding affinity. Researchers can use this property to their advantage when synthesizing compounds aimed at targets with a specific need for a dual-halogen interaction profile [2].

Technical Documentation Hub

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